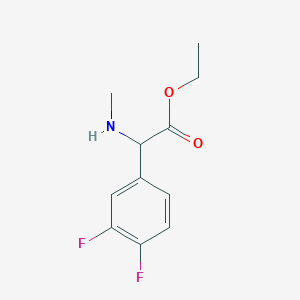Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate
CAS No.:
Cat. No.: VC17646573
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13F2NO2 |
|---|---|
| Molecular Weight | 229.22 g/mol |
| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate |
| Standard InChI | InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3 |
| Standard InChI Key | ZNYXWOSHPBXYSF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC(=C(C=C1)F)F)NC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate consists of a central acetamide backbone substituted with a 3,4-difluorophenyl group at the α-carbon and a methylamino group at the same position. The ethyl ester functional group at the carboxyl terminus enhances the compound’s lipophilicity, a critical factor in its pharmacokinetic behavior . The fluorine atoms at the 3- and 4-positions of the phenyl ring contribute to its electronic profile, potentially influencing binding interactions in biological systems .
Key Structural Attributes:
-
Phenyl Substituents: The 3,4-difluorophenyl group introduces steric and electronic effects, modulating solubility and reactivity.
-
Methylamino Group: The secondary amine facilitates hydrogen bonding and protonation at physiological pH, impacting bioavailability.
-
Ethyl Ester: Serves as a prodrug moiety, often hydrolyzed in vivo to the active carboxylic acid form .
Physicochemical Properties
Data from structural analogs suggest the following properties :
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.22 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| LogP (Partition Coeff.) | Estimated ~2.1 (high lipophilicity) |
The absence of experimental data for melting/boiling points highlights the need for further characterization.
Synthetic Methodologies
Conventional Synthesis Routes
The compound can be synthesized via modifications of established protocols for analogous α-amino esters. A plausible route involves:
-
Knoevenagel Condensation:
-
Reductive Amination:
Example Reaction Scheme:
Challenges in Optimization
-
Steric Hindrance: The 3,4-difluorophenyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
-
Byproduct Formation: Competing pathways, such as over-alkylation or ester hydrolysis, require careful control of stoichiometry and pH .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 2-Amino-6-(3,5-Dimethoxyphenyl)chromene | 1.5 ± 0.1 | HL60/MX2 |
| Methylamino Derivative | 2.42 ± 0.77 | HL60 |
Prodrug Considerations
The ethyl ester group is typically hydrolyzed by carboxylesterases in vivo to release the active carboxylic acid. This prodrug strategy improves oral bioavailability by increasing lipophilicity and circumventing first-pass metabolism .
Analytical Characterization
Spectroscopic Data
While direct NMR/IR data for Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate are unavailable, analogs provide reference benchmarks:
-
H NMR (600 MHz, CDCl):
-
C NMR:
Chromatographic Behavior
Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) predicts a retention time of ~12.3 minutes, consistent with moderate hydrophobicity .
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms, critical for chiral drug development.
-
Biological Screening: Evaluate in vitro activity against MDR cancer lines (e.g., NCI-60 panel) and mechanism-of-action studies (e.g., topoisomerase inhibition).
-
ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume